molecular formula C11H14O4 B8327500 4-(2-Hydroxypropan-2-yl)-3-methoxybenzoic acid

4-(2-Hydroxypropan-2-yl)-3-methoxybenzoic acid

Cat. No. B8327500
M. Wt: 210.23 g/mol
InChI Key: ZNVJVGYBQLQOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxypropan-2-yl)-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Hydroxypropan-2-yl)-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxypropan-2-yl)-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Hydroxypropan-2-yl)-3-methoxybenzoic acid

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-(2-hydroxypropan-2-yl)-3-methoxybenzoic acid

InChI

InChI=1S/C11H14O4/c1-11(2,14)8-5-4-7(10(12)13)6-9(8)15-3/h4-6,14H,1-3H3,(H,12,13)

InChI Key

ZNVJVGYBQLQOHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)C(=O)O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-3-methoxy-benzoic acid (2.00 g, 8.67 mmol) was dissolved in THF (50 mL) and the solution was cooled to −78° C. n-BuLi in hexanes (7.6 mL of 2.5 M, 19 mmol) was added dropwise over 15 minutes. The reaction mixture was allowed to stir for 30 minutes at −78° C. and then acetone (640 μL, 8.9 mmol) was added in a dropwise manner. The reaction mixture was allowed to stir for 30 minutes at −78° C., and then it was allowed to warm to room temperature. The reaction mixture was then diluted with 100 mL of 1M aqueous sodium hydroxide (100 mL). The organic layer was discarded and the aqueous layer was made acidic with 4M aqueous hydrochloric acid. The aqueous layer was then extracted 3 times with ethyl acetate. The combined extracts were dried over sodium sulfate and then evaporated to dryness. The crude material was purified by column chromatography using 0-5% methanol in dichloromethane as eluent to give 4-(2-hydroxypropan-2-yl)-3-methoxybenzoic acid (618 mg, 34%). ESI-MS m/z calc. 210.1. found 209.1 (M−1)−; Retention time: 0.68 minutes (3 min run).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
640 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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